1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- is a complex organic compound with the molecular formula C26H18N4O14S4 and a molecular weight of 738.7 g/mol . This compound is characterized by its two naphthalene rings, each substituted with sulfonic acid groups, and linked through an azo bridge to a central phenylene ring substituted with hydroxyl groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- typically involves a multi-step process:
Diazotization: The starting material, 4,6-dihydroxy-1,3-phenylenediamine, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid to form the azo compound.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like alcohols or amines. Major products formed from these reactions include quinones, amines, and sulfonate derivatives.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- involves its interaction with various molecular targets and pathways:
Azo Bond Cleavage: The azo bonds can be cleaved under reductive conditions, releasing aromatic amines.
Sulfonic Acid Groups: These groups enhance the compound’s solubility in water and its ability to interact with biological molecules.
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to targets.
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- can be compared with other similar compounds such as:
1,5-Naphthalenedisulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
7-Amino-1,3-naphthalenedisulfonic acid: Contains an amino group instead of the azo linkage.
7,7’-[(4,6-Dihydroxy-m-phenylene)diazo]bis(naphthalene-1,3-disulphonic) acid: Similar in structure but with different substituents on the phenylene ring.
The uniqueness of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications.
Properties
CAS No. |
65151-32-8 |
---|---|
Molecular Formula |
C26H18N4O14S4 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
7-[[5-[(6,8-disulfonaphthalen-2-yl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C26H18N4O14S4/c31-23-12-24(32)22(30-28-16-4-2-14-6-18(46(36,37)38)10-26(20(14)8-16)48(42,43)44)11-21(23)29-27-15-3-1-13-5-17(45(33,34)35)9-25(19(13)7-15)47(39,40)41/h1-12,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI Key |
WABMIPLTDIMLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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